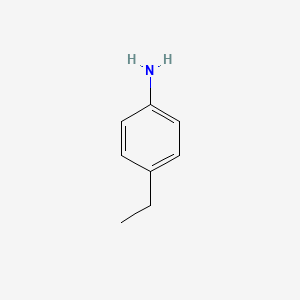

4-Ethylaniline

Übersicht

Beschreibung

Synthesis Analysis

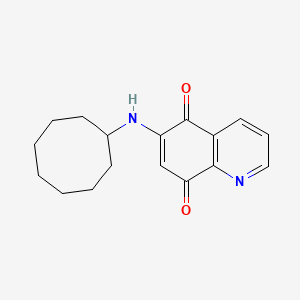

The synthesis of 4-Ethylaniline and its derivatives involves various chemical reactions, showcasing the compound's versatility. One method for synthesizing related compounds involves alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group, yielding ethyl-2-(4-aminophenoxy)acetate as a precursor for novel hypoglycemic agents (Altowyan et al., 2022). Additionally, Knoevenagel condensation reactions have been utilized to synthesize compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showcasing the reactivity of 4-ethylaniline derivatives in forming complex structures (Kumar et al., 2016).

Molecular Structure Analysis

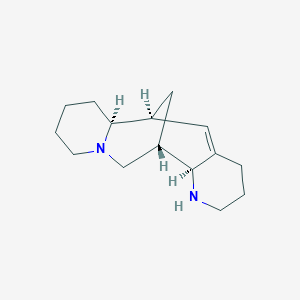

The molecular and crystal structure of compounds related to 4-ethylaniline reveals detailed insights into their configuration. N-(4-n-butyloxybenzylidene)-4′-ethylaniline and its homologues have been studied, showing that these compounds belong to the triclinic system, highlighting the influence of ethyl groups on the molecular conformation (Thyen, Heineman, & Zugenmaier, 1994).

Chemical Reactions and Properties

Ethyl and ethoxy-substituted polyaniline complexes, including derivatives of 4-ethylaniline, demonstrate the compound's ability to participate in the formation of polyaniline complexes, indicating its role in conducting and semiconducting materials (Lin & Yang, 2001). Additionally, the synthesis of compounds like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine showcases 4-ethylaniline derivatives as weak nucleophilic bases, useful in organic synthesis (Balaban et al., 2004).

Physical Properties Analysis

Studies on the molecular structures of ethylanilines, including 4-ethylaniline, through methods like Fourier-transform microwave spectroscopy, offer a comprehensive understanding of their physical properties. These studies provide data on the influence of ethyl substituents on the amino group's structure, contributing to our understanding of their physical behavior (Wang et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-ethylaniline derivatives are highlighted through their reactivity and the formation of various complex molecules. For instance, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones demonstrates the compound's versatility in forming diverse chemical structures (Bekircan & Bektaş, 2008). Such studies are pivotal in exploring the potential applications of 4-ethylaniline in chemical synthesis and its reactivity patterns.

Wissenschaftliche Forschungsanwendungen

Vibrational Dynamics in Clusters

4-Ethylaniline exhibits interesting vibrational dynamics in clusters, particularly in interactions with argon (Ar), nitrogen (N2), and methane (CH4). Studies have shown that the low frequency ethyl group torsion vibrational mode of 4-ethylaniline plays a significant role in the vibrational dynamics of these clusters. These dynamics are crucial for understanding intracluster vibrational redistribution and vibrational predissociation, providing insights into molecular interactions and energy distribution among low-frequency modes in polyatomic solvent clusters (Hineman, Bernstein, & Kelley, 1993).

Crystal and Molecular Structure Analysis

The molecular and crystal structures of compounds containing 4-ethylaniline, such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline, have been extensively studied. These studies provide valuable information on the crystalline structures and molecular conformations of these compounds, contributing to a better understanding of their chemical properties and potential applications in materials science (Thyen, Heineman, & Zugenmaier, 1994).

Binding and Removal in Wines

Research has demonstrated the ability of polyaniline-based materials to bind with 4-ethylguaiacol, a compound related to 4-ethylaniline, in wines. This finding is significant for the wine industry as it offers a potential method for removing undesired compounds and improving wine quality (Marican, Carrasco-Sanchez, John, Laurie, & Santos, 2014).

Role in Synthesis and Acylation

4-Ethylaniline has been used in various synthesis processes. For instance, it has been involved in the synthesis and acylation of 5-ethyllindolin-2-one, showcasing its role as a versatile intermediate in organic chemistry (Gao, 2015).

Biomarkers of Exposure

4-Ethylaniline, through its derivatives and related compounds, has been studied as a biomarker of exposure in different contexts. For example, its metabolism in the body has provided insights into the biochemical pathways and potential health risks associated with exposure to specific chemicals (Walker et al., 2000).

Applications in Electrochemistry

The electrochemical properties of 4-ethylaniline and its derivatives have been a subject of research, with studies focusing on the polymerization processes and the electronic structures of these compounds. This research is vital for developing new materials with specific electroactive properties (D'aprano, Leclerc, & Zotti, 1992).

Antifungal Activities

Recent studies have explored the antifungal activities of volatile organic compounds produced by bacteria, including N-Ethylaniline. These findings are significant for agriculture, offering potential eco-friendly alternatives to chemical pesticides (Chaouachi et al., 2022).

Safety and Hazards

4-Ethylaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . When heated to decomposition, it emits toxic fumes of NOx .

Relevant Papers One relevant paper discusses the synthesis and characterization of polyrotaxane-based molecular nanotubes prepared from α-cyclodextrin/chlorinated polyethylene glycol complex end capped with 4-ethylaniline .

Wirkmechanismus

Target of Action

4-Ethylaniline, also known as p-ethynylaniline, is a terminal alkyne

Mode of Action

It’s known to participate in click chemistry reactions , which are widely used in drug discovery and biological applications due to their high yield and reliability.

Biochemical Pathways

It’s known that 4-ethylaniline can be used as a biochemical reagent in life science related research .

Pharmacokinetics

The physicochemical properties such as boiling point (216 °c), melting point (-5 °c), and density (0975 g/mL at 25 °C) can influence its pharmacokinetic properties .

Result of Action

It’s known that 4-ethylaniline can be used in the synthesis of n-methyliminodiethyl 4-(4-ethynylphenyliminomethyl)benzeneboronate . It can also be used to prepare an acetylene ligand, HC 2-NDI (NDI= 1,4,5,8-naphthalenediimide) .

Eigenschaften

IUPAC Name |

4-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXZRAXKKNUKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

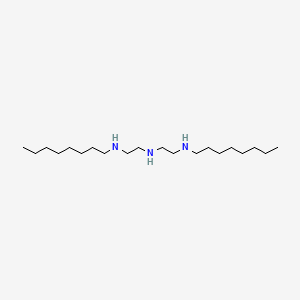

CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022066 | |

| Record name | 4-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylaniline | |

CAS RN |

589-16-2 | |

| Record name | 4-Ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHX72W1ZQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 4-Ethylaniline?

A1: 4-Ethylaniline has the molecular formula C8H11N and a molecular weight of 121.18 g/mol. Spectroscopically, it exhibits characteristic peaks in IR, NMR, and mass spectrometry. For example, the N-H stretching vibrations are observed around 3300-3500 cm-1 in the IR spectrum.

Q2: What is known about the crystal structure of 4-Ethylaniline-containing compounds?

A2: Research has explored the crystal structures of various compounds incorporating 4-Ethylaniline. One example is Dichloridobis(4-Ethylaniline-κN)zinc, where the zinc cation coordinates with two chloride anions and two nitrogen atoms from two 4-Ethylaniline ligands. This forms a distorted tetrahedral structure. The crystal also exhibits N—H⋯Cl hydrogen bonds, linking molecules into sheets. Another example is N,N-Bis(diphenylthiophosphinoyl)-4-ethylaniline, which crystallizes with two slightly different molecules in the asymmetric unit.

Q3: What are some applications of 4-Ethylaniline in chemical synthesis?

A3: 4-Ethylaniline serves as a building block for various compounds. For instance, it's used in the multi-step synthesis of 2(2‐hydroxy‐5‐methylphenyl)‐5‐vinyl‐2H‐benzotriazole, a monomer for producing functional polymers. It's also utilized in synthesizing perylene imine ligands for metal complexes, which have applications in materials science and catalysis. ,

Q4: How does 4-Ethylaniline behave as a reactant in organic reactions?

A4: Studies show 4-Ethylaniline participates in various reactions, including:

- Nitration: 4-Ethylaniline undergoes nitration reactions, but its reactivity is influenced by reaction conditions. For instance, in the presence of nitrous acid, ipso-attack becomes dominant, leading to the formation of ipso-Wheland intermediates with the nitro group at the 4-position.

- N-acetylation: Enzymes like Arylamine N-acetyltransferases (NATs) can catalyze the N-acetylation of 4-Ethylaniline. This process is influenced by the specific NAT enzyme involved (NAT1 vs. NAT2) and plays a role in xenobiotic metabolism.

- Schiff base formation: 4-Ethylaniline readily forms Schiff bases with aldehydes like glycolaldehyde. This reversible reaction makes it a promising extractant for recovering glycolaldehyde from biomass.

Q5: Can 4-Ethylaniline act as a ligand in metal complexes?

A5: Yes, 4-Ethylaniline can act as a ligand in metal complexes. Studies have investigated its coordination with zinc to form Dichloridobis(4-Ethylaniline-κN)zinc. Researchers have also synthesized platinum(II) and platinum(IV) complexes incorporating a cyclometalated 4-Ethylaniline derivative, demonstrating its ability to form metal-carbon bonds.

Q6: What is the role of 4-Ethylaniline in Liquid Crystal studies?

A6: 4-Ethylaniline is a common component in liquid crystal research. For example, 4-n-octyloxybenzylidene-4′-ethylaniline (commonly referred to as 8O.2) is a well-studied liquid crystal compound. It exhibits various phases, including a smectic-B phase at lower temperatures. Research has used Mössbauer spectroscopy to investigate the behavior of guest molecules, like 1,1'-diacetylferrocene, within the 8O.2 liquid crystal matrix. Similarly, 4-Butyloxybenzal-4′-Ethylaniline displays a unique smectic H phase, characterized by a three-dimensional monoclinic lattice structure.

Q7: Is 4-Ethylaniline found in the environment, and what are the implications?

A7: 4-Ethylaniline is a significant component of tobacco smoke, particularly in the sidestream smoke. This exposes both active and passive smokers to this potentially harmful compound. Research has quantified the levels of 4-Ethylaniline and other aromatic amines in various cigarette brands to assess human exposure. , It is also found in atmospheric organic nitrogen deposition, particularly near industrial and agricultural areas, raising concerns for water contamination and public health risks.

Q8: How is 4-Ethylaniline typically analyzed and quantified?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for analyzing and quantifying 4-Ethylaniline.

- Tobacco Smoke Analysis: For analyzing 4-Ethylaniline in cigarette smoke, researchers use a smoking machine to trap the amines in an acidic solution. After extraction and concentration, the samples are derivatized and analyzed by GC-MS. ,

- Diesel Fuel Analysis: Comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry (GCxGC-qMS) is used to identify and quantify 4-Ethylaniline in diesel fuel, eliminating the need for laborious separation steps.

Q9: What are the implications of 4-Ethylaniline's presence in hair dyes?

A9: Studies indicate that hairdressers and individuals using hair dyes, particularly light-colored permanent dyes, are exposed to 4-Ethylaniline and its isomer, o-toluidine. The exposure levels correlate with the frequency of hair dye use, raising concerns about potential health risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)